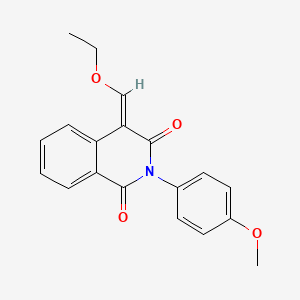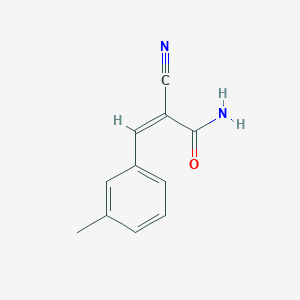
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione, also known as EMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione in its various research applications is not fully understood. However, studies have suggested that the compound works by interacting with various cellular targets, such as DNA, enzymes, and cell membranes, leading to cell death or other physiological effects.
Biochemical and Physiological Effects
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, disrupt bacterial cell membranes, and selectively bind to metal ions. In vivo studies have shown that (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can inhibit tumor growth in mice and reduce bacterial infection in zebrafish. However, the compound's effects on human subjects are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and selectivity for certain targets. However, the compound's limitations include its poor solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling and testing.
Direcciones Futuras
There are several future directions for (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione research, including its use as a potential anticancer drug, antibacterial agent, and metal ion probe. Further studies are needed to determine the compound's efficacy and safety in human subjects and to explore its potential applications in other fields, such as materials science and environmental monitoring. Additionally, modifications to the compound's structure may lead to improved selectivity and potency for certain targets.
Métodos De Síntesis
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione can be synthesized using a simple one-pot reaction involving the reaction of 4-methoxybenzaldehyde, dimedone, and ethyl cyanoacetate in the presence of piperidine as a catalyst. The resulting product is a yellow crystalline solid with a melting point of 210-212°C. The purity of the compound can be confirmed using various spectroscopic techniques, such as UV-Vis, FT-IR, and NMR.
Aplicaciones Científicas De Investigación
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has shown potential in various scientific research applications, including its use as an anticancer agent, an antibacterial agent, and a fluorescent probe for the detection of metal ions. In anticancer research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. In antibacterial research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound works by disrupting the bacterial cell membrane, leading to cell death. In metal ion detection research, (4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione has been found to selectively bind to certain metal ions, such as copper and iron, and emit fluorescence, making it a useful tool for detecting these ions in biological samples.
Propiedades
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-24-12-17-15-6-4-5-7-16(15)18(21)20(19(17)22)13-8-10-14(23-2)11-9-13/h4-12H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGCTHHAXSUFW-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841308 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4E)-4-(ethoxymethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)
![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
